

# 4-azidopyridine chemical properties and structure

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## Compound of Interest

Compound Name: 4-Azidopyridine

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An In-depth Technical Guide to **4-Azidopyridine**: Chemical Properties and Structure

## Introduction

**4-Azidopyridine** is a versatile organic compound that serves as a crucial building block in advanced organic synthesis. Its unique chemical properties, stemming from the presence of both a pyridine ring and an azide functional group, make it a valuable reagent in medicinal chemistry, chemical biology, and materials science.<sup>[1]</sup> The azide group's ability to participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," allows for the efficient and regioselective formation of stable triazole rings under mild conditions.<sup>[1]</sup> Furthermore, the photolytic or thermolytic decomposition of **4-azidopyridine** generates highly reactive nitrene intermediates, which can undergo various insertion or rearrangement reactions, expanding its synthetic utility.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, molecular structure, and key experimental protocols associated with **4-azidopyridine**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **4-azidopyridine** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>4</sub>	[2][3][4]
Molecular Weight	120.11 g/mol	[1][2]
Boiling Point	71-72 °C (at 5-6 Torr)	[3]
Appearance	Not explicitly stated; likely a liquid or solid	
Solubility	Soluble in chloroform	[5]
CAS Number	39910-67-3	[1][2][3]
InChIKey	MTSJKRDTLONZJP-UHFFFAOYSA-N	[1][2]

## Molecular Structure and Spectroscopic Data

The molecular structure of **4-azidopyridine** has been investigated using both computational and experimental methods. Quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to predict its optimized geometry and electronic ground state.[1]

Crystallographic studies of its derivatives, such as the hexacoordinate silicon complex SiCl<sub>4</sub>(**4-azidopyridine**)<sub>2</sub>, reveal a near-linear geometry of the azide group.[1] The structure of the pyridine ring is largely unperturbed by the azido substituent.[5]

### Spectroscopic Data:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): The proton NMR spectrum typically displays two doublets. The protons at the 2 and 6 positions (adjacent to the nitrogen) appear around 8.54 ppm, while the protons at the 3 and 5 positions are observed at approximately 6.96 ppm.[1]
- <sup>13</sup>C NMR: Provides further information about the carbon framework of the molecule.[1]
- IR Spectroscopy: Useful for identifying the characteristic azide (N<sub>3</sub>) stretching vibrations.

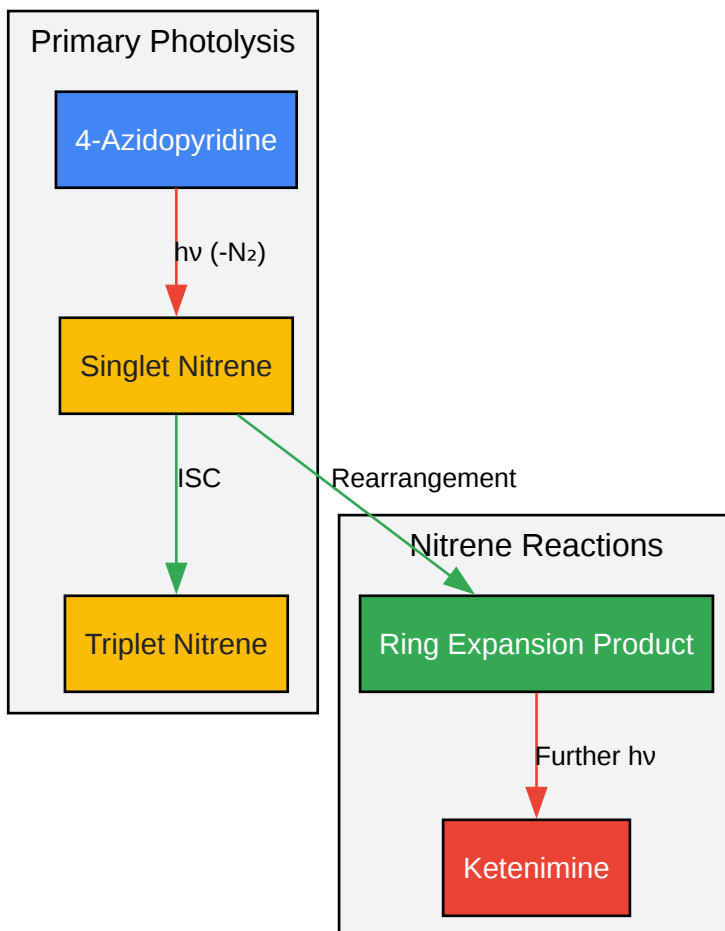
## Reactivity and Key Reactions

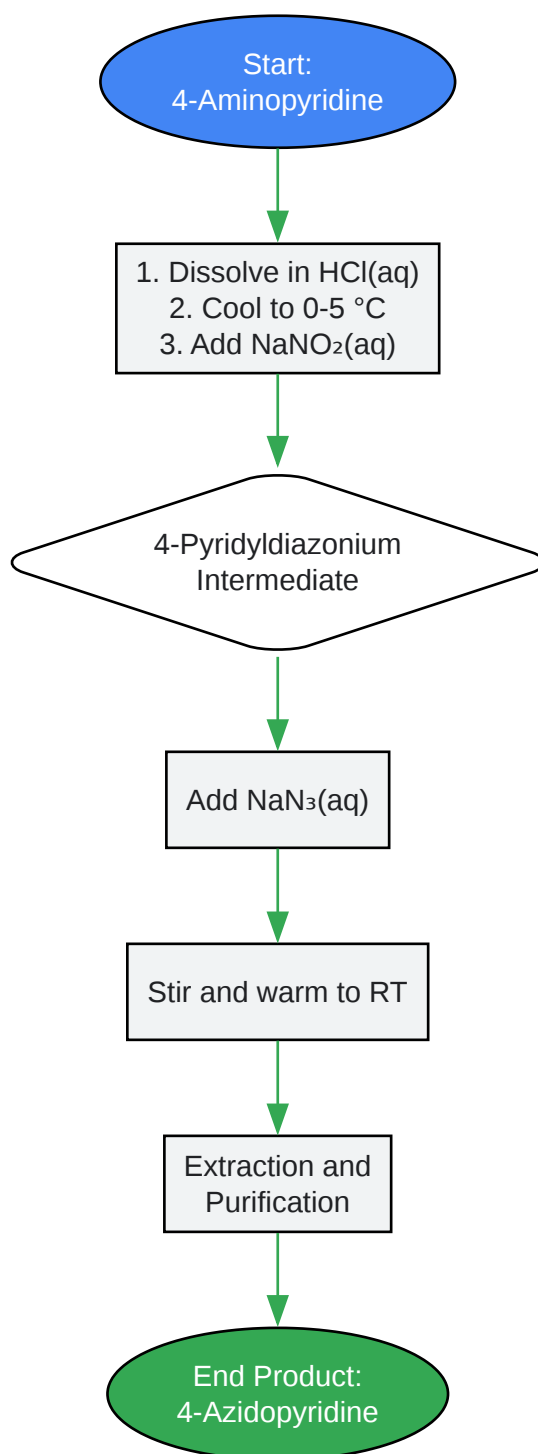
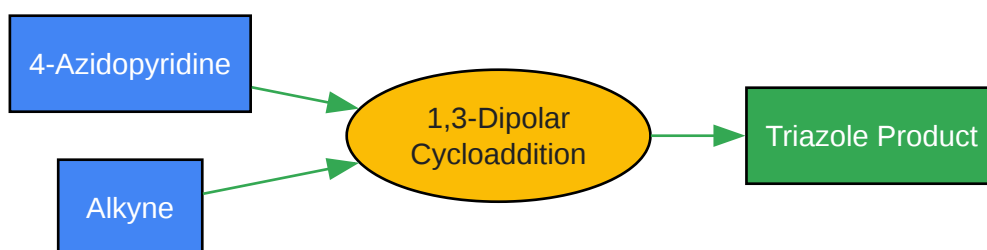
The reactivity of **4-azidopyridine** is dominated by the chemistry of the azide group and the pyridine ring.

## Thermal and Photochemical Decomposition

Both heat and UV light can induce the extrusion of nitrogen gas ( $N_2$ ) from **4-azidopyridine** to form a highly reactive 4-pyridylnitrene intermediate.<sup>[1]</sup>

- **Thermolysis:** Flash vacuum thermolysis (FVT) at 400 °C leads to the formation of 4,4'-azopyridine, which is indicative of the dimerization of the triplet 4-pyridylnitrene.<sup>[1]</sup> This suggests that intersystem crossing to the triplet state is a facile process under thermal conditions.<sup>[1]</sup>
- **Photolysis:** Upon photolysis, **4-azidopyridine** loses a nitrogen molecule to generate nitrene intermediates in both singlet and triplet states. Laser flash photolysis studies are used to investigate the transient intermediates formed upon UV irradiation.<sup>[1]</sup> These nitrenes can undergo complex rearrangements, including ring expansion to form diazacycloheptatetraenes, which can be photochemically active themselves.<sup>[1]</sup>





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)